3-Pyridin-2-yl-propionamidine
Description
Significance of the Amidine Functional Group in Bioactive Molecules
The amidine group, characterized by the –C(=NH)–NH2 functional group, is a crucial structural element in medicinal chemistry. smolecule.com Its significance stems from its basicity and its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules like proteins and DNA. smolecule.com The nitrogen atoms of the amidine group can act as hydrogen bond donors, while the imine nitrogen can also serve as a hydrogen bond acceptor. smolecule.com This dual capacity for hydrogen bonding, coupled with the potential for the amidine to be protonated at physiological pH, allows for strong and specific binding to the active sites of enzymes or receptors. smolecule.comvnu.edu.vn Consequently, amidines are found in a variety of therapeutic agents, including those with antimicrobial, antiviral, and antiparasitic properties. smolecule.com
The Pyridine (B92270) Scaffold as a Privileged Structure in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent scaffolds in approved pharmaceuticals. nih.govmdpi.com Its prevalence is due to its ability to serve as a bioisostere for a phenyl ring, while introducing a nitrogen atom that can act as a hydrogen bond acceptor and a site for protonation, thereby influencing a molecule's solubility and binding characteristics. epa.govnih.gov The pyridine nucleus is a key component in numerous natural products, including vitamins and alkaloids, and is present in a vast number of synthetic drugs with diverse pharmacological activities, such as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov The structural rigidity and planar nature of the pyridine ring also provide a well-defined orientation for substituents, which is critical for precise interactions with biological targets. nih.gov
Overview of 3-Pyridin-2-yl-propionamidine as a Representative Compound Class
The compound this compound, with the chemical formula C8H11N3, represents a class of molecules that combines the structural features of both the pyridine and amidine groups. mdpi.com This molecule consists of a pyridine ring linked to a propionamidine moiety via a three-carbon chain. This specific arrangement positions the basic amidine group with some conformational flexibility relative to the aromatic pyridine ring.
While extensive research on the specific biological activities of this compound is not widely published in top-tier journals, its structure is of significant interest to medicinal chemists. It serves as a valuable research chemical and building block for the synthesis of more complex molecules. smolecule.com The combination of a pyridine ring, known for its role in kinase inhibitors and other targeted therapies, with a propionamidine group, a known pharmacophore for interacting with enzymes like proteases, suggests that this class of compounds could be explored for a variety of therapeutic targets. nih.govnih.gov
The physicochemical properties of this compound, such as its molecular weight and polarity, make it a candidate for drug development, possessing features that are often sought in lead compounds. mdpi.com The hydrochloride salt form is also noted, suggesting its potential for improved solubility and handling in a laboratory setting. vnu.edu.vnmdpi.com
Below is a table summarizing the key computed properties of this compound.
| Property | Value |
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 62.8 Ų |
| Complexity | 133 |
| Data sourced from ECHEMI mdpi.com |
The exploration of compounds like this compound and its derivatives continues to be an active area of research, as chemists aim to leverage the synergistic effects of combining privileged scaffolds to design the next generation of therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(10)5-4-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXUFRKLPZYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591186 | |
| Record name | 3-(Pyridin-2-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-66-7 | |
| Record name | 3-(Pyridin-2-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Profiles of 3 Pyridin 2 Yl Propionamidine Analogs
Enzymatic Inhibition Studies
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. mdpi.com A series of novel pyrimidine (B1678525) and pyridine (B92270) diamines, designed as dual-binding site inhibitors of cholinesterases, have shown promise. nih.gov These compounds, characterized by two small aromatic moieties separated by a flexible diaminoalkyl linker, exhibit mixed or uncompetitive inhibition of both AChE and BChE at nanomolar concentrations. nih.gov
Notably, among the synthesized analogs, compound 9 was the most potent inhibitor of Electrophorus electricus AChE (EeAChE) with a Kᵢ value of 0.312 μM. nih.gov For butyrylcholinesterase sourced from equines (eqBChE), compound 22 demonstrated the highest activity with a Kᵢ of 0.099 μM. nih.gov Molecular docking and dynamic studies have confirmed the interaction of these compounds within the enzymatic active site. nih.gov Furthermore, some of these analogs, such as compounds 18 , 20 , and 30 , have displayed antioxidant properties and the ability to form complexes with metal ions like Cu²⁺ and Fe³⁺. nih.gov
Another study focused on pyridazine-containing compounds as potential dual inhibitors of AChE and BuChE. mdpi.com Compounds 3 and 5 from this series were identified as the most potent BuChE inhibitors, with their efficacy being 0.72 and 0.46 times that of the standard drug donepezil (B133215) (IC₅₀ = 0.41 µM), respectively. mdpi.com
| Compound | Target Enzyme | Inhibition (Kᵢ/IC₅₀) | Reference |
| 9 | EeAChE | 0.312 μM (Kᵢ) | nih.gov |
| 22 | eqBChE | 0.099 μM (Kᵢ) | nih.gov |
| 3 | BuChE | More effective than donepezil (0.72x) | mdpi.com |
| 5 | BuChE | More effective than donepezil (0.46x) | mdpi.com |
Kinase Inhibition
The pyridine-2-yl motif is a common feature in a multitude of kinase inhibitors, targeting a wide range of kinases involved in cell signaling and proliferation.
VEGFR-2, HER-2, and EGFR:
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key player in angiogenesis, making it a significant target for cancer therapy. nih.govmdpi.com A series of novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives were designed as VEGFR-2 inhibitors. nih.govnih.gov Seven of these compounds, including 15b , 16c , 16e , 21a , 21b , 21c , and 21e , demonstrated potent, dose-dependent inhibition of VEGFR-2 with IC₅₀ values in the nanomolar range. nih.govnih.gov Specifically, the thieno[2,3-d]pyrimidine derivatives 21b , 21c , and 21e had IC₅₀ values of 33.4, 47.0, and 21 nM, respectively. nih.govnih.gov
In another study, N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (23a , TAK-593) emerged as a highly potent VEGFR-2 kinase inhibitor with an IC₅₀ of 0.95 nM. rcsb.org
Furthermore, based on the core pharmacophore of Ibrutinib, a novel irreversible EGFR mutant kinase inhibitor, CHMFL-EGFR-202 (compound 19 ), was discovered. nih.gov This compound potently inhibited EGFR primary mutants (L858R, del19) and the drug-resistant L858R/T790M mutant, while showing a good selectivity profile across a panel of 468 kinases. nih.gov
| Compound | Target Kinase | Inhibition (IC₅₀) | Reference |
| 21b | VEGFR-2 | 33.4 nM | nih.govnih.gov |
| 21c | VEGFR-2 | 47.0 nM | nih.govnih.gov |
| 21e | VEGFR-2 | 21 nM | nih.govnih.gov |
| 23a (TAK-593) | VEGFR-2 | 0.95 nM | rcsb.org |
| CHMFL-EGFR-202 (19) | EGFR mutants | Potent inhibition | nih.gov |
MPS1, Aurora Kinases, and PIM1 Kinase:
The mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family are attractive targets for cancer therapy. nih.gov A 3-aminopyridin-2-one-based fragment library identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3) as a ligand-efficient inhibitor of MPS1 and Aurora kinases. nih.gov The pyrimidine analog 10 showed decreased activity against MPS1 but a moderate increase in inhibitory activity against Aurora A and B. nih.gov Compound 12 exhibited selectivity for Aurora B over Aurora A and MPS1. nih.gov
Another study identified 3-(pyrrolopyridin-2-yl)indazole derivatives as potent inhibitors of Aurora A kinase, with compound 2y showing IC₅₀ values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. nih.gov
Pim-1, a serine/threonine kinase, has been linked to various cancers. google.com Certain 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones have been described as having CDK4/6 inhibitory activity. google.com
| Compound | Target Kinase(s) | Inhibition (Kᵢ/IC₅₀) | Reference |
| 3 | MPS1, Aurora Kinases | Ligand efficient inhibitor | nih.gov |
| 10 | Aurora A, Aurora B | Moderately increased activity | nih.gov |
| 12 | Aurora B | Selective inhibition | nih.gov |
| 2y | Aurora A | 8.3 nM (HL60), 1.3 nM (HCT116) | nih.gov |
Tubulin Polymerization:
Chalcone (B49325) mimics containing a 1-(1H-imidazol-2-yl)ethan-1-one moiety have been identified as a new class of antimitotic agents that modulate tubulin polymerization. nih.gov These compounds were found to reduce the rate of microtubule polymerization. nih.gov Another study on heteroaromatic ring-linked chalcone analogs identified compound 7m as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 12.23 µM. frontiersin.org Additionally, indole-based compounds, such as derivative 3a , have shown significant anti-proliferative activity by inhibiting tubulin polymerization. mdpi.com
| Compound | Activity | Inhibition (IC₅₀) | Reference |
| 7m | Tubulin Polymerization Inhibition | 12.23 µM | frontiersin.org |
| 3a | Tubulin Polymerization Inhibition | Potent | mdpi.com |
Protease Inhibition (e.g., HTLV Proteases)
The main protease (Mpro or 3CLpro) of coronaviruses is an essential enzyme for viral replication. nih.govnih.gov PF-00835231, a 3CL protease inhibitor, has demonstrated potent in vitro antiviral activity against SARS-CoV-2. nih.gov Analogs of this compound, such as UAWJ247 (23) and Coronastat (24) , have also shown significant enzymatic inhibitory activity. mdpi.com GC373 and its prodrug GC376 are other examples of aldehyde-based SARS-CoV-2 Mpro inhibitors. mdpi.com
| Compound | Target Protease | Inhibition (IC₅₀) | Reference |
| PF-00835231 | SARS-CoV-2 3CLpro | Potent | nih.gov |
| UAWJ247 (23) | SARS-CoV-2 3CLpro | 45 nM | mdpi.com |
| GC373 | SARS-CoV-2 Mpro | 0.40 µM | mdpi.com |
| GC376 | SARS-CoV-2 Mpro | 0.19 µM | mdpi.com |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. wikipedia.org Selective COX-2 inhibitors offer a therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com A study on [2-{[(4-substituted)-pyridin-2-yl]carbonyl}-(6- or 5-substituted)-1H-indol-3-yl]acetic acid analogs identified compounds 1-3 as potent and selective COX-2 inhibitors. nih.gov Another investigation introduced imidazopyrazolopyridines as a new class of potent and selective COX-2 inhibitors, with compound 5e showing almost full edema protection in an in vivo assay. mdpi.com Pyrrolo[3,4-d]pyridazinone derivatives have also been reported as selective COX-2 inhibitors. mdpi.com
| Compound | Activity | Selectivity | Reference |
| 1-3 | Potent COX-2 Inhibition | High selectivity over COX-1 | nih.gov |
| 5e | Potent COX-2 Inhibition | High selectivity | mdpi.com |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE7)
Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, cAMP and cGMP. nih.gov Inhibition of PDE4 has been explored for the treatment of inflammatory diseases like COPD. openrespiratorymedicinejournal.com Arylbenzylamine derivatives with a pyridin-3-amine side chain have shown inhibitory activity against human PDE4B1 and PDE4D7 subtypes. peerj.com GSK256066 is a highly potent PDE4B selective inhibitor with an IC₅₀ of 3 pM. openrespiratorymedicinejournal.com Dual inhibitors of PDE3 and PDE4 are also being developed to achieve cumulative therapeutic effects. openrespiratorymedicinejournal.comnih.gov
| Compound | Target PDE | Inhibition (IC₅₀) | Reference |
| GSK256066 | PDE4B | 3 pM | openrespiratorymedicinejournal.com |
Other Enzyme Targets
DNA Gyrase B:
Bacterial DNA gyrase B is a validated target for developing new antibacterial drugs. a-star.edu.sg A fragment-based screen led to the development of a new class of potent phenyl aminopyrazole inhibitors against E. coli DNA gyrase B, with one compound achieving an IC₅₀ of 160 nM. a-star.edu.sg Pyrrolopyrimidine inhibitors have also been optimized to have potent, dual-targeting activity against GyrB and topoisomerase IV (ParE). nih.gov Benzofuran–pyrazole (B372694) hybrids have also been evaluated for their DNA gyrase B inhibitory activity, with compound 9 showing an IC₅₀ of 9.80 ± 0.21 µM against E. coli DNA gyrase B. mdpi.com
| Compound | Target Enzyme | Inhibition (IC₅₀) | Reference |
| Phenyl aminopyrazole inhibitor | E. coli DNA gyrase B | 160 nM | a-star.edu.sg |
| 9 | E. coli DNA gyrase B | 9.80 ± 0.21 µM | mdpi.com |
HMG-CoA Reductase and ACE:
While specific data on 3-pyridin-2-yl-propionamidine analogs directly inhibiting HMG-CoA Reductase or Angiotensin-Converting Enzyme (ACE) was not prominent in the search results, the broad inhibitory profile of pyridine-containing compounds suggests potential for activity against these and other enzyme targets. Further research is warranted to explore these possibilities.
Antimicrobial Activities
Analogs of this compound have been investigated for their potential as antibacterial agents. The core structure, featuring a pyridine ring, is a common scaffold in compounds exhibiting antimicrobial properties. rsc.org Research has shown that modifications to the pyridine backbone and the functional groups attached to it can significantly influence antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.gov
For instance, a series of N-alkylated pyridine-based organic salts demonstrated antibacterial activity. nih.gov Compound 66 (an N-alkylated pyridine salt) showed the best activity at a concentration of 100 μg/mL, with MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli. nih.gov Similarly, salts 65 and 61 also exhibited notable inhibition of E. coli at the same concentration. nih.gov
In another study, dodecanoic acid derivatives of aminopyridine (1-3 ) possessed good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov Furthermore, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide (12, 15, 16, and 17 ) displayed high antibacterial activity against B. subtilis, S. aureus, P. aeruginosa, and E. coli, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov
While specific studies focusing solely on this compound are limited, the broader class of imidazo[4,5-b]pyridines, which share structural similarities, has been evaluated. Most tested imidazo[4,5-b]pyridine derivatives were found to be devoid of significant antibacterial activity, with MIC values greater than 64 μM. mdpi.com An exception was compound 14 , containing a 2-imidazolinyl amidino group, which showed moderate activity against E. coli with a MIC of 32 μM. mdpi.com
The following table summarizes the antibacterial activity of selected pyridine analogs.
| Compound/Analog | Bacterial Strain(s) | Activity/MIC |
| N-alkylated pyridine salt 66 | S. aureus, E. coli | MIC: 56 ± 0.5% and 55 ± 0.5% at 100 μg/mL |
| N-alkylated pyridine salts 65 , 61 | E. coli | MIC: 55 ± 0.5% at 100 μg/mL |
| Dodecanoic acid pyridines 1-3 | B. subtilis, S. aureus, E. coli | Good activity |
| Mannich bases 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | MIC: 6.25–12.5 μg/mL |
| Imidazo[4,5-b]pyridine 14 | E. coli | MIC: 32 μM |
Pyridine-based compounds have also demonstrated a range of antifungal activities. The mechanism of action for many antifungal agents involves targeting the fungal cell membrane, specifically the synthesis of ergosterol (B1671047), a sterol unique to fungi. libretexts.org Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14 α-demethylase, which is crucial for ergosterol biosynthesis. libretexts.orgdrugs.com
Research on pyridine derivatives has revealed their potential to inhibit the growth of various pathogenic fungi. For example, a series of nicotinic acid benzylidene hydrazide derivatives showed antifungal activity. nih.gov Similarly, certain Mannich bases (12, 15, 16, and 17 ) exhibited high antifungal activity against Candida albicans and C. neoformans. nih.gov
A study on imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives found them to be potent against several Candida species. jmchemsci.com The 3-chlorinated derivative (5 ) showed the best antifungal efficacy against Candida albicans, with a MIC of 2.8 µM. jmchemsci.com This compound also proved to be twice as effective as the unchlorinated analog against Candida tropicalis. jmchemsci.com
Furthermore, quaternized chitosan (B1678972) derivatives incorporating a pyridine ring have been synthesized and tested for their antifungal properties. mdpi.com The position of the nitrogen atom on the pyridine ring was found to influence antifungal activity, with compounds having the nitrogen at the 3-position showing stronger activity than those with it at the 2 or 4-position. mdpi.com
The table below presents the antifungal activity of selected pyridine analogs.
| Compound/Analog | Fungal Strain(s) | Activity/MIC |
| Mannich bases 12, 15, 16, 17 | C. albicans, C. neoformans | High activity |
| Imidazo[1,2-a]pyridinyl-phenylacrylonitrile 5 | C. albicans, C. tropicalis | MIC: 2.8 µM and 1.4 µM, respectively |
| Quaternized chitosan with 3-position pyridine N | Various fungi | Stronger activity than 2/4-position analogs |
The investigation of this compound analogs for antiviral activity is an emerging area of research. While extensive data is not yet available, some studies on related pyridine-containing heterocyclic systems have shown promise.
A study on cyano- and amidino-substituted imidazo[4,5-b]pyridines revealed that a bromo-substituted derivative (7 ) containing an unsubstituted phenyl ring exhibited selective but moderate activity against the Respiratory Syncytial Virus (RSV), with an EC50 of 21 μM. mdpi.com Another para-cyano-substituted derivative (17 ) also showed moderate anti-RSV activity with an EC50 of 58 μM. mdpi.com
These findings suggest that the imidazo[4,5-b]pyridine scaffold, which is structurally related to this compound, could be a starting point for the development of novel antiviral agents. However, specific research on the anti-HIV-1, rotavirus, or adenovirus potency of this compound analogs is not yet prominent in the published literature.
Currently, there is a limited amount of published research specifically investigating the efficacy of this compound analogs as anti-tuberculosis agents. While pyridine is a core component of some antimycobacterial drugs, dedicated structure-activity relationship studies for this particular class of compounds against Mycobacterium tuberculosis are not widely available in scientific literature.
Anticancer Activities
Derivatives of pyridine and related heterocyclic systems have been a significant focus of anticancer drug discovery. Several studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines.
A notable study on amidino-substituted imidazo[4,5-b]pyridines identified two compounds with significant antiproliferative activity. mdpi.com Compound 10 , which has an unsubstituted amidino group, and compound 14 , with a 2-imidazolinyl amidino group, both showed selective and strong activity in sub-micromolar concentrations against colon carcinoma cell lines, with IC50 values of 0.4 μM and 0.7 μM, respectively. mdpi.com
The general class of fused pyridines, including imidazopyridines, is known to exhibit a range of pharmacological activities, including antitumor effects. nih.gov These compounds are considered privileged scaffolds in medicinal chemistry due to their diverse biological profiles. nih.gov
The table below summarizes the anticancer activity of selected imidazo[4,5-b]pyridine analogs.
| Compound/Analog | Cancer Cell Line | Activity/IC50 |
| Imidazo[4,5-b]pyridine 10 | Colon Carcinoma | IC50: 0.4 μM |
| Imidazo[4,5-b]pyridine 14 | Colon Carcinoma | IC50: 0.7 μM |
Mechanism of Action in Cancer Cells (e.g., kinase inhibition, redox activity)
No specific studies were identified that investigate the mechanism of action of this compound analogs in cancer cells. While research into pyridine and pyrimidine analogs as anticancer agents is extensive, with many compounds exhibiting effects through kinase inhibition or by modulating cellular redox activity, no data specifically links these mechanisms to this compound or its close derivatives. nih.govmdpi.comox.ac.uknih.govfrontiersin.org The broader class of nitrogen-containing heterocycles has been a focus of cancer research, with various mechanisms of action identified, such as the disruption of signaling pathways like PI3K/AKT and RAS/MAPK. nih.gov However, without direct studies, it is not possible to attribute these properties to the specific compound .
Anti-Inflammatory Effects
There is no available information on the anti-inflammatory effects of this compound analogs. The scientific literature contains numerous examples of pyridine and pyrimidine derivatives with anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes or by reducing the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). mdpi.comrsc.orgnih.govmdpi.comsioc-journal.cn However, no studies have been published that evaluate this compound or its analogs for such activity.
Neurodegenerative Disease Modulation
Anti-Alzheimer's Properties
Specific data on the anti-Alzheimer's properties of this compound analogs could not be located. The development of pyrimidine and pyridine-based compounds for Alzheimer's disease is an active area of research, with some analogs showing potential by targeting enzymes like acetylcholinesterase or by modulating pathways involved in the formation of amyloid plaques. nih.govnih.govmdpi.commdpi.com Glucagon-like peptide-1 (GLP-1) analogs have also been investigated for their neuroprotective effects in Alzheimer's disease. frontiersin.org However, these findings are related to broader chemical classes and cannot be specifically ascribed to this compound.
Receptor Modulation in Neurological Disorders (e.g., 5-HT₆ antagonists, D2 Dopamine (B1211576) Receptor interactions)
No research has been published detailing the interaction of this compound analogs with 5-HT₆ or D2 dopamine receptors. Ligands for these receptors, which include various pyridine and triazine derivatives, are being investigated for their potential in treating neurological and psychiatric disorders. nih.govfederalregister.govmdpi.comnih.govmdpi.comnih.govwikipedia.orgguidetopharmacology.orgwikipedia.org The 5-HT₆ receptor is a target for cognitive enhancement in conditions like Alzheimer's disease, while the D2 dopamine receptor is a key target for antipsychotic medications. nih.govwikipedia.orgwikipedia.org Without specific experimental data, the modulatory potential of this compound analogs on these receptors remains unknown.
Metabolic Disease Targets (e.g., GPR119 Modulation for Diabetes and Obesity)
Information regarding the modulation of GPR119 by this compound analogs is not available. GPR119 is a G protein-coupled receptor that has emerged as a promising target for the treatment of type 2 diabetes and obesity, with various pyrimidine and other heterocyclic analogs being developed as agonists. google.comnih.govgoogle.combiomolther.orgwipo.int These agonists can stimulate insulin (B600854) secretion and the release of incretin (B1656795) hormones. The potential of this compound analogs in this area has not been explored in published research.
Other Pharmacological Applications
No other pharmacological applications for this compound or its analogs have been reported in the scientific literature. The broader families of pyridine and pyrimidine compounds have been investigated for a wide range of biological activities, including antimicrobial and antiviral properties. mdpi.comnih.govnih.govresearchgate.netmdpi.comekb.egopenmedicinalchemistryjournal.com
Structure Activity Relationship Sar Studies of 3 Pyridin 2 Yl Propionamidine Derivatives
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.trnih.gov For derivatives of 3-pyridin-2-yl-propionamidine, particularly in the context of inhibiting enzymes like nitric oxide synthase (nNOS), a general pharmacophore model can be established. mdpi.comworldscientific.com This model typically consists of several key features that facilitate interaction with the target protein's binding site. acs.orgresearchgate.net
The primary pharmacophoric elements are:
An Aromatic Ring: The pyridine (B92270) ring serves as a crucial aromatic feature. jppres.com Its nitrogen atom can act as a hydrogen bond acceptor and is vital for anchoring the molecule within the binding site. nih.govescholarship.org In nNOS inhibitors, for instance, the 2-aminopyridine (B139424) moiety is known to form critical bidentate hydrogen bonds with a conserved glutamate (B1630785) residue (Glu592 in rat nNOS, Glu597 in human nNOS) in the active site. mdpi.comnih.govescholarship.org
A Hydrogen Bond Donor/Acceptor Unit: The terminal amidine group is a critical hydrogen bond donor and acceptor. researchgate.net It is often protonated at physiological pH, forming a cationic center that can engage in strong electrostatic interactions with negatively charged residues, such as heme propionates, in the enzyme's active site. escholarship.orgmdpi.com
These features—the aromatic pyridine head, the cationic amidine tail, and the linker—form the fundamental framework for interaction and are the primary focus for SAR studies aimed at enhancing potency and selectivity. acs.orgebi.ac.uknih.gov
Impact of Substituent Effects on Bioactivity
Electronic and Steric Modifications on the Pyridine Ring
The pyridine ring is a primary site for modification to tune the biological activity of this compound derivatives. tandfonline.com Both the electronic properties and the steric bulk of substituents on this ring can have a profound impact on inhibitor potency and selectivity. tandfonline.comrsc.org The nitrogen atom in the pyridine ring makes it electron-deficient, influencing its interactions.
SAR studies on related 2-aminopyridine inhibitors of nNOS have provided significant insights. researchgate.netresearchgate.netresearchgate.net Adding substituents to the pyridine ring can modulate the basicity of the ring nitrogen and introduce new interactions with the enzyme. For example, in a series of 6-phenyl-pyridin-2-ylamine inhibitors, various substitutions on the phenyl ring attached at the 6-position of the pyridine were explored. nih.gov
Key findings from such studies include:
Position of Substitution: The position of the substituent on the pyridine ring is critical. Substitution at the 6-position of the pyridine ring can introduce steric hindrance that may be detrimental to activity, while substitutions at other positions can be beneficial. tandfonline.com
Electronic Effects: Electron-donating groups (e.g., alkoxy) or electron-withdrawing groups can alter the electronic density of the pyridine ring, affecting its hydrogen-bonding capabilities. For some inhibitors, this electronic tuning is a key factor in achieving high potency. tandfonline.com
Hydrophobic Interactions: Introducing lipophilic groups, such as alkyl or fluoroaryl moieties, can enhance binding by engaging with hydrophobic pockets within the enzyme's active site. mdpi.comnih.gov This can also improve properties like membrane permeability. nih.govacs.orgnih.gov
| Compound/Analog Series | Pyridine Ring Substituent | Bioactivity (nNOS Inhibition) | Reference |
| 6-Phenyl-pyridin-2-ylamines | 4'-(CH₂)₂N(CH₃)₂ on phenyl at C6 | Potent (IC₅₀ = 54 nM for analog) | researchgate.net |
| 2-Aminoquinoline Series | Phenyl ether at C7 | Potent and selective (Kᵢ = 15 nM) | nih.govacs.org |
| Pyridine C-region Analogs | 6-CF₂Cl | Excellent antagonism | nih.gov |
| 2-Aminopyridine with Pyridine Linker | Unmodified | Potent (Kᵢ = 13 nM for human nNOS) | nih.gov |
This table presents data from related pyridine derivatives to illustrate the impact of ring substitutions.
Influence of Amidine Substituents
The amidine group is a well-known pharmacophore that often exists in a cationic state at physiological pH, allowing it to form strong electrostatic and hydrogen-bonding interactions with biological targets. mdpi.com Modifications to the amidine moiety itself, such as N-substitution, can significantly alter the biological activity of the parent compound. researchgate.netnih.gov
Studies on amidino-substituted benzimidazoles and imidazo[4,5-b]pyridines have demonstrated that the type of amidine group has a substantial effect on inhibitory potency. mdpi.commdpi.comresearchgate.net
Key findings include:
Unsubstituted vs. Substituted Amidines: Unsubstituted amidines often show strong biological activity. researchgate.netlshtm.ac.uk However, incorporating the amidine nitrogen atoms into a cyclic system can modulate basicity, lipophilicity, and hydrogen-bonding patterns, leading to improved activity or selectivity.
Cyclic Amidines: Replacing the unsubstituted amidine with cyclic variants like 2-imidazolinyl (a 5-membered ring) or 2-tetrahydropyrimidinyl (a 6-membered ring) has been shown to be an effective strategy. In one study on human dipeptidyl peptidase III inhibitors, the effectiveness of these groups was ranked, with the 2-imidazolinyl group often providing superior inhibitory effects compared to the unsubstituted amidine or the larger tetrahydropyrimidine (B8763341) group. mdpi.com
| Amidine Substituent | Example Compound Class | Relative Inhibitory Effect | Reference |
| Unsubstituted Amidine | Amidino-benzimidazoles | Strong activity | mdpi.comresearchgate.net |
| 2-Imidazolinyl | Imidazolinyl-benzimidazoles | Often stronger than unsubstituted | mdpi.com |
| 2-Tetrahydropyrimidinyl | Tetrahydropyrimidinyl-benzimidazoles | Generally weaker than 2-imidazolinyl | mdpi.com |
| Isopropyl-substituted Amidine | Amidino-benzimidazoles | Variable, can be selective | lshtm.ac.uk |
This table illustrates the influence of different amidine groups on bioactivity based on studies of related amidino-heterocycles.
Linker Region Modifications
The three-carbon (propyl) linker between the pyridine ring and the amidine group plays a crucial role in orienting these two key pharmacophores correctly within the target's active site. Altering the length, rigidity, or composition of this linker can significantly impact binding affinity and selectivity. nih.govnih.govnih.gov
SAR studies have explored several modifications to this region:
Linker Length: Even small changes, such as extending the linker by a single methylene (B1212753) group, can alter activity. In some cases, this can lead to improved cytotoxicity or inhibitory potency by allowing the terminal group to access deeper pockets in the binding site. nih.gov
Linker Rigidity: Introducing conformational constraints, such as replacing a flexible alkyl chain with a more rigid element (e.g., a ring structure), can be beneficial. nih.govnih.gov A rigid linker can reduce the entropic penalty upon binding, potentially increasing affinity. However, it can also lead to a loss of activity if the enforced conformation is not optimal for binding. nih.govnih.gov
Linker Composition: Replacing carbon atoms in the linker with heteroatoms (e.g., oxygen, nitrogen) or incorporating aromatic rings can introduce new hydrogen bonding or hydrophobic interactions. acs.orgebi.ac.uknih.gov For example, a series of potent nNOS inhibitors successfully incorporated a central pyridine ring as part of the linker. escholarship.orgnih.gov
| Linker Modification Strategy | Effect on Bioactivity | Example Context | Reference |
| Lengthening the chain | Can increase or decrease potency | Pyrrolidine amide NAAA inhibitors | nih.gov |
| Introducing flexible linkers | Increased potency, reduced selectivity | Pyrrolidine amide NAAA inhibitors | nih.govnih.gov |
| Introducing rigid linkers | Decreased potency, improved selectivity | Pyrrolidine amide NAAA inhibitors | nih.govnih.gov |
| Incorporating a pyridine ring | Led to potent and selective inhibitors | 2-Aminopyridine nNOS inhibitors | escholarship.orgnih.gov |
Optimization Strategies for Potency and Selectivity
The primary goal of SAR studies is to guide the optimization of lead compounds into clinical candidates with enhanced potency, selectivity, and favorable pharmacokinetic properties. acs.orgresearchgate.net For this compound derivatives, optimization strategies are multifaceted, drawing upon the SAR insights from each region of the molecule. nih.govdoi.org
Key optimization strategies include:
Structure-Based Design: When the 3D structure of the target enzyme is known, computational methods like molecular docking can be used to predict how derivatives will bind. ebi.ac.uknih.gov This allows for the rational design of substituents on the pyridine ring or linker that can form additional stabilizing interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific residues in the active site. acs.orgebi.ac.uk
Scaffold Hopping and Linker Optimization: If a particular scaffold shows limitations, "scaffold hopping" to a related but different core structure can be employed. nih.gov For the linker, systematic variation of its length, rigidity, and chemical nature is a common strategy to find the optimal geometry for binding, which can dramatically enhance both potency and selectivity against related enzyme isoforms. nih.govnih.govnih.gov For instance, achieving selectivity for nNOS over eNOS is a major challenge, and linker optimization is a key tool in addressing this. nih.govacs.orgnih.gov
Ultimately, the successful optimization of this compound derivatives requires an iterative process of design, synthesis, and biological testing, informed by a deep understanding of the structure-activity relationships that govern their interaction with the target protein. escholarship.org
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.
Ligand-Receptor Binding Mode Analysis
Molecular docking studies on various compounds featuring the pyridin-2-yl group have revealed specific and consistent binding patterns within receptor cavities. For instance, in a study of novel 2-pyridylbenzimidazole derivatives targeting the Cannabinoid CB1 receptor, docking results showed that the synthesized compounds consistently adopt a Y-like conformation within the active site. mdpi.com The binding pocket for these ligands is located between transmembrane helices 2, 3, 6, and 7. mdpi.com This characteristic conformation positions the pyridine (B92270) and an associated naphthalenyl or naphthoyl group as the arms of the 'Y', with the central benzimidazole (B57391) scaffold forming the body. mdpi.com This spatial arrangement allows the molecule to effectively occupy the binding site and establish key interactions with receptor residues.
Enzyme Active Site Interactions
The pyridin-2-yl moiety plays a crucial role in anchoring ligands within the active sites of enzymes through various non-covalent interactions. The nitrogen atom of the pyridine ring, with its lone pair of electrons, frequently acts as a hydrogen bond acceptor, a key interaction for stabilizing the ligand-enzyme complex.
For example, docking studies of pyridine carboxamide derivatives into the active site of urease demonstrated multiple key interactions. The nitrogen atom of the pyridine ring was found to form hydrogen bonds with amino acid residues such as Lys709, Tyr32, Ala80, and Glu742. nih.gov Additionally, the pyridine ring itself engaged in hydrophobic interactions, including π–π stacking with Phe712, further stabilizing the complex. nih.gov
Similarly, in silico investigations of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential α-amylase inhibitors identified numerous interactions within the enzyme's active site. The most potent compound in the series was predicted to interact with a host of amino acid residues, showcasing the scaffold's ability to fit within and interact with the catalytic pocket. nih.gov
| Compound Class | Target Enzyme | Interacting Residues | Types of Interaction |
|---|---|---|---|
| Pyridine Carboxamide Derivatives | Urease | Lys709, Tyr32, Ala80, Glu742, Phe712 | Hydrogen Bonding, Hydrophobic (van der Waals, π–π stacking) nih.gov |
| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | Trp58, Trp59, Tyr62, Gln63, His101, Val107, Asp197, His299, Asp300, and others | Not specified in detail, but implied multiple binding interactions nih.gov |
Virtual Screening and Hit Identification
The pyridin-2-yl scaffold is frequently employed in virtual screening campaigns to identify novel hit compounds for various therapeutic targets. Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target.
In one such study, inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a cancer-related enzyme, were explored using a common pyridin-2-one backbone. nih.govnih.gov Through a combination of 3D-QSAR modeling, scaffold hopping, and virtual screening, novel structures with high predicted inhibitory activity were designed and identified. nih.govnih.gov This process demonstrates how a core structure like pyridin-2-one can serve as a foundational template for discovering new and potent enzyme inhibitors. nih.govuss.cl The goal of these screening efforts is to discover initial hit compounds that can then be chemically optimized for improved potency and drug-like properties.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Analysis
In silico ADMET prediction is a critical step in early-stage drug discovery, allowing researchers to computationally estimate the pharmacokinetic and toxicity properties of a compound before synthesis. Numerous studies on pyridine-containing compounds have included such analyses to assess their potential as drug candidates. nih.govnih.govmdpi.com
Drug-likeness is often evaluated using rules such as Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov In studies on thiazolo[3,2-a]pyridine derivatives and pyridine-ureas, the most promising compounds were shown to adhere to these rules, indicating a higher probability of oral bioavailability. mdpi.complos.org
| Compound Class | Predicted Property | Finding | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyridine Derivatives | Drug-Likeness (Lipinski's Rule) | All synthesized derivatives adhered to the Rule of Five, with no more than one violation. | plos.org |
| Pyridine-Urea Derivatives | Drug-Likeness (Lipinski & Veber Rules) | The most active compounds passed these filters, suggesting good oral bioavailability. | mdpi.com |
| Sulfonamide-Pyridine Derivatives | Gastrointestinal (GI) Absorption | Predicted to have high GI absorption. | researchgate.net |
| Thiazolo[3,2-a]pyridine Derivatives | Blood-Brain Barrier (BBB) Permeation | Predicted not to be BBB permeant. | nih.gov |
| Thiazolo[3,2-a]pyridine Derivatives | Ames Toxicity | Predicted to be non-toxic in the Ames test. | nih.gov |
| Thiazolo[3,2-a]pyridine Derivatives | Carcinogenicity | Predicted to be non-carcinogenic. | nih.gov |
Gastrointestinal Absorption and Blood-Brain Barrier Permeation
The ability of a drug to be absorbed by the gastrointestinal (GI) tract and to cross the blood-brain barrier (BBB) are key pharmacokinetic parameters often predicted computationally. Caco-2 cell permeability assays are a standard in vitro method for predicting human intestinal absorption, and computational models are often built to predict these values. nih.govusfq.edu.ec
In silico studies on sulfonamide-pyridine derivatives predicted high gastrointestinal absorption. researchgate.net Conversely, ADMET predictions for a series of thiazolo[3,2-a]pyridine derivatives suggested that they would not be BBB permeant, which is a desirable quality for drugs intended to act peripherally. nih.gov The prediction of whether a compound is a substrate for efflux pumps like P-glycoprotein (Pgp) is also crucial, as this can limit both intestinal absorption and brain penetration.
Prediction of Toxicity Profiles (e.g., Ames toxicity, carcinogenicity, cytotoxicity)
Early prediction of potential toxicity is essential to avoid late-stage drug development failures. In silico models are used to predict various toxicity endpoints, including mutagenicity (often via the Ames test), carcinogenicity, and cytotoxicity. bmdrc.org
For several series of thiazolo[3,2-a]pyridine derivatives, computational models predicted them to be non-mutagenic (Ames negative) and non-carcinogenic. nih.govresearchgate.net However, it is important to consider the toxicity profile of the parent heterocycle. The unsubstituted pyridine ring has been evaluated by regulatory and research bodies. Animal studies have shown that pyridine can cause a dose-dependent increase in malignant liver tumors in mice. healthcouncil.nl Specifically, male mice exposed to pyridine showed a significant increase in hepatocellular carcinomas and hepatoblastomas. healthcouncil.nl Based on such animal data, the Health Council of the Netherlands proposed classifying pyridine as a substance suspected of being carcinogenic to humans (Category 2). healthcouncil.nl While these findings pertain to the parent compound, they underscore the importance of thorough toxicological evaluation for any new pyridine-based drug candidate. The Ames test is often used as an initial screen for mutagenic potential, which can be an indicator of carcinogenicity. hesiglobal.orgquinacrine.org
Molecular Dynamics Simulations
A thorough search of scientific databases reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on 3-Pyridin-2-yl-propionamidine.
Despite the utility of this method, to date, no research has been published detailing the application of molecular dynamics simulations to specifically investigate this compound. Therefore, there is no available data on its simulated dynamic behavior.
Quantum Chemical Calculations and Spectroscopic Correlations
Similarly, there is a lack of specific published research on the quantum chemical calculations and spectroscopic correlations for this compound.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and various properties of molecules. These calculations can predict spectroscopic properties like vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. By correlating these calculated spectroscopic data with experimental spectra, a more detailed understanding of the molecular structure and its electronic environment can be achieved.
For this compound, quantum chemical calculations could be used to:
Determine the optimized molecular geometry in the ground state.
Calculate the distribution of electron density and electrostatic potential.
Predict its vibrational modes and assign them to specific functional groups.
Simulate its electronic transitions to understand its UV-Vis absorption profile.
However, a comprehensive literature search did not yield any studies that have performed these calculations for this compound. As a result, there are no computational data tables or detailed findings to report for its quantum chemical properties or spectroscopic correlations.
Therapeutic Potential and Drug Development Implications
Identification and Validation of Novel Therapeutic Targets
While direct therapeutic targets for 3-Pyridin-2-yl-propionamidine are not extensively defined in current literature, the structural motifs it contains are crucial in compounds designed for a variety of biological targets. The pyridyl group is a versatile feature in medicinal chemistry, capable of engaging in hydrogen bonding, metal coordination, and other interactions within protein binding sites. Research into structurally related compounds provides insight into potential therapeutic avenues.
Key therapeutic targets associated with pyridyl-containing molecules include:
Kinases: The inhibition of kinases is a major strategy in oncology and inflammatory diseases. Dual leucine (B10760876) zipper kinase (DLK, MAP3K12) has been identified as a therapeutic target for neurodegenerative diseases, with N-(1H-Pyrazol-3-yl)pyridin-2-amine derivatives being developed as potent inhibitors. nih.govresearchgate.net Similarly, Phosphatidylinositol 3-kinases (PI3Ks), implicated in cancer, are targeted by various thiazole (B1198619) derivatives, a related heterocyclic family. googleapis.com
Receptors: G protein-coupled receptors (GPCRs) and ion channels are common targets. Dysfunction in glutamatergic neurotransmission, linked to epilepsy, is addressed by noncompetitive antagonists of the AMPA receptor, such as 1,3,5-triaryl-1H-pyridin-2-one derivatives. nih.gov Furthermore, N-(pyridin-3-yl) quinoxalin-2-carboxamide has been identified as a novel antagonist for the serotonin (B10506) type 3 (5-HT3) receptor, showing potential for treating depression and anxiety. nih.gov
Anti-infective Targets: Pyridyl-based structures have also been explored for their anti-HIV properties. Pyrazol-pyridone analogs were designed by combining known anti-HIV pharmacophoric fragments and evaluated for their activity against viral strains. nih.gov
The validation of such targets typically involves a combination of genetic, proteomic, and pharmacological approaches to confirm their role in disease pathology before advancing a lead compound.
Preclinical Evaluation Models
The preclinical phase is a critical step in drug development, designed to assess the safety and efficacy of a candidate compound before human trials. curefa.org This evaluation relies on a combination of in vitro and in vivo models.
In vitro assays provide the initial assessment of a compound's biological activity in a controlled, non-living system. These studies are essential for determining mechanism of action, potency, and preliminary toxicity. For pyridyl-containing compounds, a range of in vitro models have been employed.
Enzyme and Receptor Assays: To quantify the inhibitory potential of new compounds, specific enzyme assays are used. For example, the discovery of perampanel, a pyridone derivative, involved an in vitro AMPA-induced Ca2+ influx assay to measure its antagonist activity, yielding a potent IC50 value of 60 nM. nih.gov
Cell Viability and Cytotoxicity Assays: The effect of novel compounds on cell survival is often tested using various cancer cell lines. In a study of 1,3-diethylxanthine (B3062954) derivatives with a thiazole structure, potent anti-proliferative activity was observed against multiple human cancer cell lines. researchgate.net These assays, such as the MTT or scratch assay, help quantify a compound's anticancer potential. researchgate.net
Antiviral Assays: For anti-infective research, compounds are tested against specific viral strains. Novel pyrazol-pyridones were evaluated for their activity against HIV-1VB59 and HIV-1UG070, with the most potent compound showing an IC50 value of 6.14 µM against the HIV-1VB59 strain. nih.gov
Oxidative Stress Models: The antioxidant potential of compounds can be assessed using models of induced oxidative damage. One such method involves using 2,2′-azobis(2-methyl-propionamidine) dihydrochloride (B599025) (AAPH) to induce peroxyl radicals and damage human red blood cells, allowing for the evaluation of a compound's cytoprotective effects. researchgate.net
Table 1: In Vitro Activity of Selected Pyridyl-Related Compounds
| Compound/Class | Assay Type | Target/Cell Line | Result (IC50) | Source |
| Perampanel | AMPA-induced Ca2+ influx | AMPA Receptor | 60 nM | nih.gov |
| Pyrazol-pyridone (6q) | Anti-HIV Activity | HIV-1VB59 | 6.14 µM | nih.gov |
| Pyrazol-pyridone (6l) | Anti-HIV Activity | HIV-1VB59 | 15.34 µM | nih.gov |
| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (5) | Anti-proliferative Activity | A549 (Lung Cancer) | 16.70 µM | researchgate.net |
| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (5) | Anti-proliferative Activity | U87 (Glioblastoma) | 25.07 µM | researchgate.net |
Following promising in vitro results, compounds are advanced to in vivo studies using animal models to evaluate their efficacy, pharmacokinetics, and safety in a living organism. nih.gov These models are crucial for translational research, bridging the gap between laboratory findings and clinical application. researchgate.net
Examples of in vivo models used for related compounds include:
Neurodegenerative Disease Models: To test inhibitors of DLK, a nerve injury model was utilized to demonstrate in vivo activity, confirming the therapeutic potential for neuronal protection. nih.gov
Epilepsy Models: An AMPA-induced seizure model in mice was used to confirm the anticonvulsant effects of the pyridone antagonist perampanel, which showed a minimum effective dose of 2 mg/kg. nih.gov
Behavioral Models for CNS Disorders: The antidepressant and anxiolytic effects of the 5-HT3 antagonist N-(pyridin-3-yl) quinoxalin-2-carboxamide were investigated using a battery of rodent behavioral tests, including the forced swim test (FST), tail suspension test (TST), and elevated plus maze (EPM). nih.gov The compound significantly reversed behavioral anomalies in a chronic depression model involving olfactory bulbectomy in rats. nih.gov
While essential, it is important to acknowledge the limitations of animal models, as species differences in metabolism and physiology can sometimes lead to poor prediction of human outcomes. nih.gov
Scaffold Optimization and Ligand Design for Enhanced Efficacy and Selectivity
Once a lead compound with promising activity is identified, medicinal chemists engage in scaffold optimization and ligand design to improve its drug-like properties. This process involves systematically modifying the chemical structure to enhance potency, selectivity, metabolic stability, and bioavailability while reducing off-target effects.
Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing and testing a series of analogs to understand how different chemical groups affect biological activity. For the 1,3,5-triaryl-1H-pyridin-2-one series of AMPA antagonists, the aromatic rings at different positions were systematically manipulated to optimize potency. nih.gov
Scaffold Hopping: This strategy involves replacing the core molecular scaffold of a compound with a chemically different but bioisosteric one to improve properties or create new intellectual property. nih.govmdpi.com A shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based DLK inhibitor into a pyrazole (B372694) core, resulting in a compound with improved physicochemical properties and brain penetration. nih.govresearchgate.net
Property and Structure-Based Design: The use of computational tools and X-ray crystallography allows for rational drug design. By obtaining the crystal structure of DLK, researchers were able to use a combination of property-based and structure-based design to identify a highly potent and selective inhibitor. nih.gov This approach helps in designing ligands that fit precisely into the target's binding pocket, enhancing efficacy and selectivity. nih.gov
These optimization strategies are iterative and are crucial for transforming a promising but imperfect lead molecule into a viable drug candidate. google.comgoogle.com
Potential for Combination Therapies
Combination therapy, the use of two or more drugs to treat a single disease, is a standard approach in complex multifactorial conditions like cancer and type 2 diabetes. adameetingnews.orgnih.gov The rationale is to target multiple disease pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity. adameetingnews.org
While no specific combination therapies involving this compound have been documented, its potential targets suggest several possibilities. For instance, if a derivative were developed as an anticancer agent (e.g., a PI3K inhibitor), it could be combined with:
Standard Chemotherapy: To enhance tumor cell killing.
Hormone Therapy: In hormone-receptor-positive cancers, such as combining a targeted agent with an aromatase inhibitor in breast cancer. nih.gov
Immunotherapy: Combining a targeted agent with a checkpoint inhibitor to enhance the immune system's ability to fight cancer. nih.gov
Other Targeted Agents: To block multiple oncogenic signaling pathways at once.
In type 2 diabetes, a condition with multiple pathophysiological defects, combination therapy is increasingly advocated as an initial treatment strategy. adameetingnews.org A future pyridyl-containing compound targeting a specific aspect of diabetes could be combined with existing drugs like GLP-1 receptor agonists or SGLT2 inhibitors to achieve better glycemic control. adameetingnews.org The success of any combination depends on the distinct mechanisms of action of the drugs and a favorable interaction profile. arxiv.org
Conclusion and Future Research Directions
Summary of Current Understanding of 3-Pyridin-2-yl-propionamidine Chemistry and Biology
Direct scientific data on the synthesis, chemical properties, and biological activity of this compound is scarce. However, by examining closely related analogs, we can infer potential characteristics. For instance, the related compound 3-(Pyridin-2-yl)propanoic acid is a known chemical entity with documented properties. nih.gov Similarly, 3-(Pyridin-2-yl)propan-1-amine is another cataloged compound. nih.gov The presence of the pyridine (B92270) moiety suggests that this compound likely possesses some of the characteristics common to this class of compounds, which includes a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netbiosynth.commdpi.com
The amidine functional group is a key feature that often imparts specific biological activities. For example, various amidine-containing molecules have been investigated for their antihistamine properties. sci-hub.se The combination of the pyridine ring and the amidine group in one molecule suggests potential for unique biological activities, possibly as an enzyme inhibitor, given that pyridine derivatives have been shown to inhibit enzymes like methionine aminopeptidases and Bcr-Abl. nih.govnih.gov
Challenges and Opportunities in Developing Novel Agents
The primary challenge in developing novel agents based on this compound is the current lack of fundamental data. Without established synthetic routes and initial biological screening data, significant foundational research is required. The synthesis of this compound would likely involve the conversion of a corresponding nitrile or ester, a common method for preparing amidines.
Despite the challenges, the structural features of this compound present several opportunities. The pyridine ring system is a versatile scaffold in drug discovery, and its derivatives have been successfully developed into drugs for various diseases, including epilepsy and cancer. nih.govmdpi.comnih.gov The development of derivatives of this compound could lead to the discovery of novel therapeutic agents. For example, modifications to the pyridine ring or the amidine group could be explored to optimize binding to specific biological targets. The field of pyridinone derivatives, a related class of compounds, has seen extensive research, highlighting the potential for discovering potent and selective drug candidates. frontiersin.org
Promising Avenues for Future Research and Development
Future research on this compound should begin with the development of a reliable synthetic pathway to produce the compound in sufficient quantities for study. Once synthesized, a thorough characterization of its physicochemical properties would be essential.
Initial biological screening should focus on a broad range of assays to identify any potential therapeutic activities. Given the known activities of related pyridine and amidine compounds, promising areas for investigation include:
Anticancer Activity: Many pyridine derivatives have shown promise as anticancer agents. researchgate.netmdpi.com Screening against a panel of cancer cell lines would be a logical first step.
Enzyme Inhibition: The structural motifs suggest potential as an inhibitor for various enzymes, such as kinases or proteases. nih.govnih.gov
Antimicrobial Activity: Pyridine derivatives have also been explored for their antibacterial and antifungal properties. researchgate.netnih.gov
Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of more potent and selective derivatives. The exploration of related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown efficacy as ENPP1 inhibitors for cancer treatment, could also provide valuable insights for future drug development. nih.gov
Q & A
Q. What are the established synthetic routes for 3-Pyridin-2-yl-propionamidine, and what key intermediates should be prioritized?
Methodological Answer: Synthesis typically involves coupling pyridine-2-yl derivatives with propionamidine precursors. For example, intermediate derivatization methods (e.g., nucleophilic substitution or amidation) are commonly employed. Key intermediates include pyridinyl halides (e.g., 2-bromopyridine derivatives) or activated esters. Reaction optimization may require controlling stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity products.
Q. How can structural characterization of this compound be reliably performed?
Methodological Answer: Use a combination of:
- NMR spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., pyridine ring protons at δ 7.5–8.5 ppm).
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
- FT-IR : To identify functional groups (e.g., amidine C=N stretches near 1650 cm) .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
Methodological Answer: Design dose-response assays in target systems (e.g., enzyme inhibition or cell viability):
- Enzyme inhibition : Use kinetic assays with substrates like ATP or NADH, monitoring absorbance changes (e.g., 340 nm for NADH depletion).
- Cellular assays : Employ MTT or resazurin-based viability tests, ensuring consistent cell density (e.g., 10 cells/well) and incubation times (24–72 hours) . Include positive controls (e.g., saflufenacil for herbicidal activity ) and validate results with triplicate replicates.
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HER2 kinase). Use PubChem-derived 3D structures (CID: [insert if available]) for ligand preparation. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over 50–100 ns trajectories. Adjust substituents (e.g., electron-withdrawing groups on the pyridine ring) to enhance binding interactions .
Q. How should contradictory results between in vitro and in vivo efficacy be resolved?
Methodological Answer: Systematically evaluate:
- Bioavailability : Measure plasma concentration via HPLC after administration.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess degradation half-life.
- Formulation : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve delivery . For herbicidal applications, compare glasshouse (controlled) vs. field (variable conditions) trials to identify environmental interference .
Q. What strategies optimize the regioselectivity of pyridine functionalization in this compound derivatives?
Methodological Answer:
- Directing groups : Introduce temporary groups (e.g., boronic esters) to steer reactions to the 2-position.
- Metal-mediated catalysis : Use Pd-catalyzed C–H activation with ligands (e.g., 2,2'-bipyridyl) for selective coupling .
- Protection/deprotection : Mask reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
